molecular formula C16H15N3O2S B2711171 N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-65-8

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2711171
CAS RN: 851945-65-8
M. Wt: 313.38
InChI Key: JMHMTTRIDSTCCV-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are important in many biological processes and are the fundamental components of nucleic acids, DNA and RNA .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms . The specific reactions that this compound can undergo would depend on the nature of the substituents.

Scientific Research Applications

Optical Sensors and Biologically Active Compounds

Pyrimidine derivatives, including compounds similar to "N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide," have been widely recognized for their significant role in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. These compounds are not only used as exquisite sensing materials but also have a range of biological and medicinal applications. The versatility of pyrimidine derivatives in forming coordination complexes makes them suitable for use as sensing probes in detecting various ions and molecules (Jindal & Kaur, 2021).

Optoelectronic Materials

Research has shown that compounds containing pyrimidine rings are of great value in creating novel optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has led to the development of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials. This highlights the potential of pyrimidine derivatives in the field of electronic devices and luminescent elements (Lipunova et al., 2018).

Antitumor Activity

Compounds structurally related to "this compound" have been evaluated for their antitumor activity. Specifically, imidazole derivatives have shown promising results in the search for new antitumor drugs, with some compounds advancing to preclinical testing stages. These structures are of interest not only for their potential as antitumor agents but also for the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Novel Central Nervous System (CNS) Acting Drugs

The search for functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity has identified heterocycles, including pyrimidine derivatives, as promising candidates. These compounds exhibit effects ranging from depression to euphoria and convulsion, showcasing their potential in the development of novel CNS acting drugs (Saganuwan, 2017).

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their importance in biological processes and potential therapeutic applications . Future research could involve the synthesis and characterization of new pyrimidine derivatives, investigation of their biological activity, and development of safer and more effective therapeutic agents.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMTTRIDSTCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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